3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound featuring a pyridazine core substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group and the methoxy group. The pyrrolidine ring is then attached through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the development of continuous flow processes to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridazine core.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic properties, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The pyridazine core can interact with enzymes or receptors, modulating their activity. The attached functional groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-6-methoxypyridazine: Lacks the pyrrolidine ring, which may affect its biological activity.
6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine: Lacks the tert-butyl group, which can influence its chemical reactivity and stability.
3-tert-butyl-6-{[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine: Lacks the methyl group on the pyrazole ring, potentially altering its pharmacokinetic properties.
Uniqueness
The unique combination of functional groups in 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine gives it distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the methoxy group and pyrrolidine ring contribute to its reactivity and potential bioactivity.
Properties
Molecular Formula |
C18H25N5O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H25N5O2/c1-18(2,3)15-5-6-16(21-20-15)25-12-13-7-8-23(10-13)17(24)14-9-19-22(4)11-14/h5-6,9,11,13H,7-8,10,12H2,1-4H3 |
InChI Key |
NQDGAAQVFBMWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CN(N=C3)C |
Origin of Product |
United States |
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